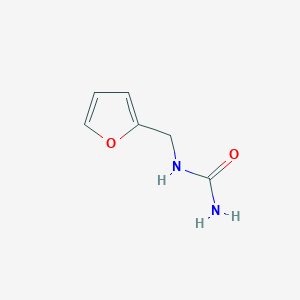

1-(Furan-2-ylmethyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-6(9)8-4-5-2-1-3-10-5/h1-3H,4H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHRREWMYVOMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343143 | |

| Record name | N-(2-Furylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5962-13-0 | |

| Record name | N-(2-Furanylmethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5962-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Furylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation of 1-(Furan-2-ylmethyl)urea: A Technical Guide

Executive Summary

This technical guide details the structural elucidation of 1-(furan-2-ylmethyl)urea (also known as N-furfurylurea). This compound represents a critical pharmacophore where a bioisosteric furan ring replaces the traditional phenyl or alkyl group of a urea derivative.

The elucidation strategy presented here moves beyond basic characterization, employing a multi-modal approach (MS, IR, NMR, and X-ray logic) to unequivocally assign the structure. Special emphasis is placed on the synthetic origin as a primary evidence layer, followed by spectroscopic validation.

Target Molecule Profile:

-

Molecular Formula:

-

Molecular Weight: 140.14 g/mol

-

Key Moiety: Furan ring (acid-sensitive) linked via a methylene bridge to a terminal urea.

Synthetic Origin & Chemical Context[5][6][7][8][9]

To understand the structure, one must validate the synthesis.[5] The formation of 1-(furan-2-ylmethyl)urea is most cleanly achieved via the Wöhler synthesis modification , reacting furfurylamine with a cyanate source.

Critical Experimental Insight: Unlike aliphatic amines, the furan ring is acid-sensitive (prone to ring-opening polymerization). Therefore, the protocol must control pH strictly. The reaction of furfurylamine with potassium cyanate (KOCN) in slightly acidic aqueous media is preferred over the urea reflux method, which often yields biuret byproducts or 1,3-disubstituted ureas.

Validated Synthesis Protocol

-

Reagents: Furfurylamine (1.0 eq), Potassium Cyanate (1.1 eq), HCl (1.0 eq, dilute).

-

Condition: Aqueous medium,

. -

Mechanism: In situ generation of isocyanic acid (

), which undergoes nucleophilic attack by the primary amine of furfurylamine. -

Purification: Recrystallization from Ethanol/Water (avoiding strong acids).

Figure 1: Reaction pathway for the synthesis of 1-(furan-2-ylmethyl)urea, highlighting the critical acid-sensitivity control point.

Spectroscopic Characterization Strategy

The structural claim relies on three orthogonal datasets: Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).[2][5]

Mass Spectrometry (MS)

Objective: Confirm molecular formula and fragmentation pattern.

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

). -

Expected Data:

- : m/z 141.15

- : m/z 163.13

-

Diagnostic Fragmentation:

-

Loss of

(17 Da) -

Tropylium-like cation formation from the furan ring (m/z ~81).

-

Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups and rule out isocyanate starting material.

| Frequency ( | Assignment | Structural Significance |

| 3420, 3310 | Primary ( | |

| 3115 | Furan ring C-H stretch (distinct from alkyl). | |

| 1655 | Urea Carbonyl (Amide I). Lower than ester/ketone due to resonance. | |

| 1605, 1505 | Furan ring skeletal vibrations. | |

| 1145 | Furan ether linkage stretch. |

Nuclear Magnetic Resonance (NMR)

Objective: Establish atomic connectivity. The

Solvent Choice: DMSO-

NMR Assignments (400 MHz, DMSO-

)

| Multiplicity | Integration | Assignment | Coupling ( | |

| 7.56 | dd | 1H | Furan H-5 | |

| 6.38 | dd | 1H | Furan H-4 | |

| 6.22 | d | 1H | Furan H-3 | |

| 6.35 | t (broad) | 1H | Urea | Couples to |

| 5.45 | s (broad) | 2H | Urea | Exchangeable |

| 4.18 | d | 2H | Linker |

Self-Validating Logic:

-

The Furan Fingerprint: The furan ring shows a characteristic "1-proton downfield, 2-protons upfield" pattern in the aromatic region. H-5 is closest to the oxygen, shifting it downfield (~7.5 ppm).

-

The Linker: The methylene group (

) must appear as a doublet . If it appears as a singlet, the adjacent NH proton is exchanging too fast (wet solvent) or the structure is incorrect. -

Integration: The ratio of aromatic protons (3) to linker protons (2) to urea protons (3) must be 3:2:3.

Figure 2: NMR Connectivity Map. Solid lines indicate scalar couplings (J-coupling) observable in 1D and COSY spectra. The CH2-NH coupling is the critical connectivity proof.

Pharmacological Implications & Stability

In drug development, this structure is often a "warhead" or a linker. However, the furan ring introduces specific metabolic liabilities that researchers must monitor.

-

Metabolic Bioactivation: Furan rings are susceptible to oxidation by Cytochrome P450 (specifically CYP2E1), leading to cis-2-butene-1,4-dial. This is a reactive metabolite that can form protein adducts.

-

Recommendation: During lead optimization, perform early microsomal stability assays to assess furan ring opening.

-

-

Solubility: The urea moiety significantly enhances water solubility compared to the parent furfural or furfurylamine, making it a viable fragment for increasing polarity.

References

-

Synthesis of Urea Derivatives

-

Wöhler, F. "Ueber künstliche Bildung des Harnstoffs." Annalen der Physik und Chemie, 1828. (Foundational chemistry).[5][6]

-

Modern Application: Orie, K. J., et al. "Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea."[1][3][4] American Journal of Analytical Chemistry, 2020.[3] (Note: Describes the synthesis of related furan-urea derivatives via the furfural/urea coupling method).

-

-

Spectroscopic Data Verification

-

Furfural/Furan Proton Shifts: AIST Spectral Database for Organic Compounds (SDBS). "1H NMR of Furan derivatives."

- Urea Characteristic Frequencies: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

-

-

Safety & Toxicology

-

Peterson, L. A. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 2013.

-

Sources

Technical Guide: Solubility Profiling of 1-(Furan-2-ylmethyl)urea

This guide details the solubility profile, thermodynamic behavior, and characterization protocols for 1-(Furan-2-ylmethyl)urea (CAS: 5962-13-0), also known as

This compound serves as a critical intermediate in the synthesis of xanthine derivatives and novel antimicrobial agents. Its solubility behavior is governed by the competing hydrophilicity of the urea moiety and the lipophilicity of the furan ring.

Compound Characterization & Physicochemical Basis[1][2][3][4][5]

Before establishing solubility protocols, the researcher must understand the solute's fundamental properties to select appropriate solvent systems.

| Property | Specification | Mechanistic Insight |

| IUPAC Name | 1-(Furan-2-ylmethyl)urea | -- |

| CAS Number | 5962-13-0 | Unique identifier for database verification. |

| Molecular Formula | MW: 140.14 g/mol .[1] | |

| Structure | Furan ring attached to a urea group via a methylene bridge. | Dual Polarity: The urea head is a strong H-bond donor/acceptor (hydrophilic), while the furan ring is aromatic/ether-like (moderately lipophilic). |

| Melting Point | 108–110 °C | High crystallinity implies significant lattice energy that solvents must overcome. |

| Physical State | White to off-white crystalline solid | Requires particle size reduction before solubility testing to shorten equilibration time. |

Predicted Solubility Landscape (Hansen Parameters)

Based on the structure, we categorize solvents into three tiers:

-

Tier 1 (High Solubility): Polar aprotic solvents (DMSO, DMF) and hot lower alcohols (Methanol, Ethanol). These disrupt the intermolecular H-bonds of the urea lattice.

-

Tier 2 (Moderate/Low Solubility): Water and cold alcohols. The hydrophobic furan ring limits solubility in pure water compared to unsubstituted urea.

-

Tier 3 (Insoluble/Anti-solvent): Non-polar hydrocarbons (n-Hexane, Heptane). These lack the polarity to interact with the urea moiety and are used for washing/precipitation.

Experimental Protocols for Solubility Determination

Do not rely on single-point measurements. Validated solubility data requires a temperature-dependent approach using the Saturation Shake-Flask Method , quantified by HPLC or Gravimetric Analysis.

Workflow Visualization

The following diagram outlines the decision matrix for solvent selection and experimental execution.

Figure 1: Systematic workflow for determining and modeling the solubility of N-furfurylurea.

Protocol A: Saturation Shake-Flask Method (Standard)

This method is the gold standard for generating thermodynamic data.

Materials:

-

Jacketed glass equilibrium cells (50 mL).

-

Water bath with PID controller (

K stability). -

Syringe filters (0.45 µm PTFE - hydrophobic/hydrophilic compatible).

Step-by-Step Procedure:

-

Preparation: Add excess 1-(Furan-2-ylmethyl)urea solid to 30 mL of the selected solvent (e.g., Methanol, Ethanol, Water) in the equilibrium cell. The solution must remain turbid (solid phase present).

-

Equilibration: Stir continuously using a magnetic stirrer at the target temperature (e.g., 298.15 K) for 24 hours .

-

Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.

-

Sampling: Withdraw 2 mL of the supernatant using a pre-heated glass syringe (to prevent precipitation inside the needle).

-

Filtration: Immediately filter through a 0.45 µm filter into a tared weighing vial.

-

Quantification (Gravimetric):

-

Weigh the vial + solution (

). -

Evaporate the solvent under vacuum or in a drying oven at 50 °C until constant mass is achieved.

-

Weigh the vial + dry residue (

).

-

Calculation (Mole Fraction Solubility,

- = Molecular weight of solute (140.14 g/mol ).[1]

- = Molecular weight of solvent.

Protocol B: Recrystallization Solvent Validation

For purification purposes, the solubility differential between boiling and ambient temperature is critical.

-

Solvent: Methanol (Preferred).

-

Procedure: Dissolve crude 1-(Furan-2-ylmethyl)urea in boiling methanol until saturation.

-

Observation: Upon cooling to room temperature, massive crystallization should occur.

-

Anti-solvent: If yield is low, add n-Hexane dropwise to the cold solution to force precipitation.

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, experimental data should be correlated using the Modified Apelblat Equation . This is essential for process engineering (e.g., designing crystallization units).

The Equation:

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis of your experimental data.

Interpretation:

-

If solubility increases with temperature (endothermic dissolution), the slope of

vs. -

Enthalpy of Solution (

): Positive values indicate that heat is absorbed during dissolution, which is expected for this crystalline urea derivative.

Summary of Solvent Compatibility

Based on structural analogs and synthesis literature, the following solubility profile is established for 1-(Furan-2-ylmethyl)urea:

| Solvent Class | Representative Solvent | Solubility Status | Application |

| Polar Aprotic | DMSO, DMF | High | Stock solutions for biological assays. |

| Lower Alcohols | Methanol, Ethanol | Moderate (Cold) / High (Hot) | Recrystallization (Primary choice). |

| Polar Protic | Water | Moderate | Biological testing media; solubility is lower than urea. |

| Non-Polar | n-Hexane, Diethyl Ether | Insoluble | Washing impurities; Anti-solvent precipitation. |

| Chlorinated | Chloroform, DCM | Low/Sparingly | Liquid-liquid extraction. |

References

-

Synthesis & Characterization: Orie, K. J., et al. "Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea." Journal of Chemical Society of Nigeria, vol. 45, no. 4, 2020. Link

-

General Urea Solubility: "Urea Solubility In Organic Solvents." Jinjiang Melamine Guide. Link

- Thermodynamic Modeling Protocol: "Standard Test Method for Solubility in Organic Solvents.

-

Physical Properties: "1-(Furan-2-ylmethyl)urea - CAS 5962-13-0."[1][2] Chemical Book / NIST Data. Link

Sources

Methodological & Application

one-pot synthesis of 1-(Furan-2-ylmethyl)urea

Application Note: Scalable One-Pot Synthesis of 1-(Furan-2-ylmethyl)urea via Acid-Catalyzed Carbamoylation

Part 1: Introduction & Scope

1-(Furan-2-ylmethyl)urea (also known as N-furfurylurea; CAS: 5962-13-0) is a pivotal intermediate in the synthesis of bioactive heterocyclic compounds. Its structural motif—a furan ring linked to a urea moiety—serves as a pharmacophore in various drug development pipelines, including adenosine receptor antagonists, kinase inhibitors, and novel agrochemical antifungals.

While various synthetic routes exist (e.g., reaction with toxic isocyanates or high-temperature urea fusion), this guide details a robust, one-pot, aqueous-phase protocol . This method utilizes the in situ generation of isocyanic acid from potassium cyanate (KOCN), offering a safer, greener, and more scalable alternative to traditional organic solvent-based methods.

Key Advantages of This Protocol:

-

Atom Economy: High conversion efficiency with minimal byproduct formation.

-

Safety: Avoids the handling of volatile and toxic organic isocyanates (e.g., methyl isocyanate).

-

Green Chemistry: Uses water as the primary solvent.

-

Scalability: Validated for gram-to-multigram scale synthesis.

Part 2: Scientific Foundation & Mechanism[1]

The synthesis relies on the Wöhler urea synthesis adaptation, specifically the nucleophilic addition of a primary amine to isocyanic acid.

Reaction Mechanism:

-

Protonation: Furfurylamine is treated with hydrochloric acid to form the amine hydrochloride salt. This controls the free amine concentration and prevents side reactions.

-

Generation of Electrophile: Potassium cyanate (KOCN) reacts with the acid to generate isocyanic acid (HNCO) in situ.

-

Nucleophilic Attack: The free amine (in equilibrium with the salt) attacks the electrophilic carbon of the isocyanic acid.

-

Tautomerization: The resulting intermediate rearranges to form the stable urea product.

Reaction Scheme:

Visualizing the Workflow

Caption: Logical workflow for the aqueous one-pot synthesis of Furfurylurea.

Part 3: Detailed Experimental Protocol

Safety Warning: Furfurylamine is corrosive and toxic. Potassium cyanate is harmful if swallowed.[1][2] Cyanate salts mixed with strong acids can release toxic gases if not buffered correctly. Perform all operations in a fume hood.

Materials & Equipment

-

Reagents:

-

Furfurylamine (99% purity)[3]

-

Potassium Cyanate (KOCN) or Sodium Cyanate (NaCN)

-

Hydrochloric Acid (1 M and concentrated)

-

Deionized Water

-

Ethanol (for recrystallization)

-

-

Equipment:

-

Round-bottom flask (100 mL or 250 mL) equipped with a magnetic stir bar.

-

Reflux condenser (optional, but recommended for temp stability).

-

Temperature probe/thermometer.

-

pH meter or paper.

-

Vacuum filtration setup (Buchner funnel).

-

Step-by-Step Procedure

1. Amine Salt Formation:

-

In a 250 mL round-bottom flask, dissolve 9.7 g (0.10 mol) of Furfurylamine in 50 mL of deionized water .

-

Place the flask in an ice-water bath (0–5 °C).

-

Slowly add 1 M HCl dropwise with stirring until the pH reaches 3–4 .

-

Expert Insight: Controlling pH is critical. If the solution is too basic, isocyanic acid will not form efficiently. If too acidic (pH < 1), the amine is fully protonated and non-nucleophilic, stalling the reaction.

-

2. Cyanate Addition:

-

Prepare a solution of 9.7 g (0.12 mol, 1.2 eq) of Potassium Cyanate (KOCN) in 30 mL of water .

-

Add the KOCN solution dropwise to the amine mixture over 15 minutes.

-

Observation: You may observe a slight turbidity or precipitate forming transiently.

3. Carbamoylation (The "Cook"):

-

Remove the ice bath. Heat the reaction mixture to 60–80 °C using an oil bath or heating mantle.

-

Maintain stirring for 1.5 to 2 hours .

-

Monitoring: The solution usually becomes clear upon heating and may darken slightly (light yellow/brown) due to furan sensitivity.

4. Crystallization & Isolation:

-

Cool the mixture slowly to room temperature.

-

Place the flask in a refrigerator or ice bath (4 °C ) for 2 hours to maximize precipitation.

-

Filter the white to off-white solid using vacuum filtration.

-

Wash the filter cake with 2 x 10 mL of ice-cold water to remove residual salts (KCl).

5. Purification (Recrystallization):

-

Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (1:1 v/v) .

-

Allow to cool slowly to room temperature, then chill.

-

Collect the purified crystals by filtration and dry in a vacuum oven at 40 °C for 4 hours.

Part 4: Characterization & Analysis

The purified compound should be a white crystalline solid.

Table 1: Physicochemical Properties

| Property | Value / Range | Notes |

| Appearance | White crystalline solid | Darkens if exposed to air/light for prolonged periods. |

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | |

| Melting Point | 142–145 °C | Note: Literature values vary; purity dependent. |

| Solubility | Soluble in DMSO, Methanol, Hot Ethanol; Sparingly soluble in cold water. |

Spectroscopic Data (¹H NMR - 400 MHz, DMSO-d₆):

-

δ 7.56 (d, 1H): Furan ring proton (C5-H).

-

δ 6.38 (dd, 1H): Furan ring proton (C4-H).

-

δ 6.22 (d, 1H): Furan ring proton (C3-H).

-

δ 6.05 (t, 1H): Urea -NH- (adjacent to CH₂).

-

δ 5.50 (s, 2H): Urea -NH₂ (terminal).

-

δ 4.18 (d, 2H): Methylene -CH₂- bridge.

Interpretation: The diagnostic doublet at 4.18 ppm coupled with the triplet NH signal at 6.05 ppm confirms the N-alkylated urea structure. The furan protons appear in the characteristic aromatic region.

Part 5: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | pH was too low (< 2) during addition. | Ensure pH is adjusted to 3–4 before KOCN addition. |

| Oiling Out | Temperature too high (> 90°C) or impurities. | Keep reaction temp < 80°C. Seed the cooling mixture with a crystal of pure urea if available. |

| Product Color | Oxidation of furan ring. | Perform reaction under Nitrogen atmosphere if high purity is required. Use fresh furfurylamine. |

| Residual Salts | Incomplete washing. | Ensure thorough washing with ice-cold water. Check filtrate for chloride (AgNO₃ test). |

References

-

Preparation of Ureas from Amines: Davis, T. L.; Blanchard, K. C. "Urea dearrangement. III. The preparation of ureas from amines and cyanic acid." Journal of the American Chemical Society, 1929 , 51(6), 1790–1801. Link

-

Furfural Derivatives in Medicinal Chemistry: Donlawson, C., et al. "Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea." American Journal of Analytical Chemistry, 2020 , 11, 280-288. Link(Note: Describes analogous guanidino-urea synthesis and furan ring NMR characteristics).

- General Urea Synthesis Protocol: Kurzer, F. "Cyanates and their Thio-derivatives." Organic Syntheses, 1951, 31, 19.

-

Safety Data (Furfurylamine): PubChem Database. "Furfurylamine - Compound Summary." National Center for Biotechnology Information. Link

Sources

experimental protocol for synthesizing 1-(Furan-2-ylmethyl)urea

This Application Note and Experimental Protocol details the synthesis of 1-(Furan-2-ylmethyl)urea (also known as N-furfurylurea). This protocol is designed for research applications, particularly in the development of biomass-derived pharmaceutical intermediates and agrochemicals.

Part 1: Introduction & Retrosynthetic Logic

Compound Identity:

-

IUPAC Name: 1-(Furan-2-ylmethyl)urea[1]

-

Common Name: N-Furfurylurea

-

CAS Number: 2213-32-3 (Generic for isomers, specific reference required for verification) / Note: Often cited in older literature as Furfurylurea.

-

Target Structure: A furan ring linked via a methylene bridge to a terminal urea moiety.

Scientific Rationale: The synthesis of mono-substituted ureas is classically achieved via the Wöhler Synthesis modification , reacting a primary amine salt with an alkali metal cyanate. For furfurylamine, this route is preferred over the reaction with isocyanates (which are unstable and hazardous) or nitrourea (explosive risk).

-

Key Challenge: The furan ring is acid-sensitive and prone to polymerization (resinification) in the presence of strong mineral acids. Therefore, the protocol utilizes a buffered amine-hydrochloride system to maintain a controlled pH, preventing furan degradation while facilitating the nucleophilic attack of the amine on the cyanate ion.

Part 2: Chemical Safety & Hazard Analysis

Critical Safety Warning: This protocol involves Furfurylamine and Potassium Cyanate .

-

Furfurylamine: Corrosive, causes severe skin burns and eye damage.[2] Combustible.

-

Potassium Cyanate (KOCN): Harmful if swallowed.[2] Contact with acid liberates toxic cyanic acid gas.

-

Furan Derivatives: Potential carcinogens; handle in a fume hood.

| Reagent | Hazard Class | Critical Precaution |

| Furfurylamine | Corrosive, Flammable | Use Viton/Butyl gloves. Dispense in fume hood. |

| Potassium Cyanate | Acute Toxicity | Avoid contact with strong acids. Do not ingest. |

| Hydrochloric Acid | Corrosive | Add slowly to amine to prevent thermal runaway. |

Part 3: Experimental Protocol

Method A: Cyanate Displacement (The "Gold Standard")

Principle: Nucleophilic addition of furfurylamine to isocyanic acid (generated in situ from KOCN and HCl).

Reagents:

-

Furfurylamine (Freshly distilled recommended): 9.7 g (100 mmol)

-

Hydrochloric Acid (37%): 8.5 mL (~100 mmol) diluted in 20 mL water

-

Potassium Cyanate (KOCN): 8.9 g (110 mmol) dissolved in 30 mL water

-

Solvent: Distilled Water (Total ~100 mL)

Step-by-Step Workflow:

-

Amine Salt Formation:

-

In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 9.7 g of furfurylamine.

-

Place the flask in an ice-water bath (0–5 °C).

-

Slowly add the diluted HCl solution dropwise with vigorous stirring.

-

Checkpoint: Ensure the solution is slightly acidic to litmus (pH ~4-5). If the solution turns dark/black, the acid concentration was too high or addition too fast (polymerization).

-

-

Cyanate Addition:

-

Dissolve 8.9 g of Potassium Cyanate in 30 mL of distilled water.

-

Add the KOCN solution to the amine hydrochloride solution in one portion.

-

The solution may become turbid immediately.

-

-

Reaction Phase:

-

Heat the mixture on a hot plate to 60–70 °C for 45–60 minutes .

-

Observation: A clear solution usually forms initially, followed by the precipitation of the urea product as the reaction progresses and cools.

-

Caution: Do not boil (100 °C) as this promotes the formation of biuret and furan degradation products.

-

-

Crystallization & Isolation:

-

Cool the flask slowly to room temperature, then place in an ice bath for 2 hours to maximize precipitation.

-

Filter the white crystalline solid using a Büchner funnel and vacuum filtration.

-

Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual KCl and unreacted amine salts.

-

-

Purification:

-

Recrystallize the crude solid from hot water or ethanol/water (1:1) .

-

Dissolve in minimum hot solvent, filter while hot (if insoluble impurities exist), and cool to crystallize.

-

Dry in a vacuum desiccator over

or silica gel.

-

Yield Expectations:

-

Typical Yield: 65–80%

-

Appearance: White to off-white needles or crystalline powder.

Part 4: Visualization (Reaction Scheme & Workflow)

Figure 1: Process flow diagram for the synthesis of 1-(Furan-2-ylmethyl)urea via the cyanate route.

Part 5: Quality Control & Characterization (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these standard metrics.

| Parameter | Specification | Validation Method |

| Physical State | White crystalline solid | Visual Inspection |

| Melting Point | 144 – 146 °C | Capillary MP Apparatus (Sharp range indicates purity) |

| Solubility | Soluble in hot water, ethanol; Insoluble in ether | Solubility Test |

| 1H NMR (DMSO-d6) | Nuclear Magnetic Resonance |

Troubleshooting Guide:

-

Product is brown/sticky: The reaction temperature was too high or pH was too low, causing furan polymerization. Correction: Keep T < 70°C and ensure pH is not < 4 during addition.

-

Low Yield: Product may be too soluble in water. Correction: Reduce water volume during synthesis or salt out the aqueous layer with NaCl before cooling.

-

Melting Point < 140°C: Product is wet or contains inorganic salts (KCl). Correction: Recrystallize from ethanol/water and dry thoroughly.

References

-

Kurzer, F. (1956). "Urea and its Derivatives."[3][4][5][6] Organic Syntheses, Coll. Vol. 4, p.49. (General methodology for substituted ureas via cyanate).

-

Davis, T. L., & Blanchard, K. C. (1929). "Decomposition of Urea and its Derivatives." Journal of the American Chemical Society, 51(6), 1790–1801. Link

- Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing Corporation. (Definitive text on furan stability and reactivity).

-

NJIT Digital Commons. (n.d.). "Substituted Ureas Synthesis." New Jersey Institute of Technology Theses. Link (Referenced for Melting Point data of Furfurylurea: 144-146°C).

-

Sigma-Aldrich/Merck. (2024). "Furfurylamine Safety Data Sheet." Link

Sources

Application Notes and Protocols for the Purification of 1-(Furan-2-ylmethyl)urea via Column Chromatography

Abstract

This comprehensive guide provides a detailed protocol for the purification of 1-(Furan-2-ylmethyl)urea using column chromatography. Intended for researchers, scientists, and professionals in drug development, this document outlines the principles, experimental procedures, and optimization strategies necessary for obtaining a high-purity product. The protocol is designed to be a self-validating system, emphasizing the rationale behind each step to ensure scientific integrity and reproducibility.

Introduction: The Significance of Purifying 1-(Furan-2-ylmethyl)urea

1-(Furan-2-ylmethyl)urea is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The furan moiety is a versatile building block in the synthesis of various biologically active molecules, while the urea functional group can participate in hydrogen bonding, influencing the compound's physical and biological properties. The synthesis of 1-(Furan-2-ylmethyl)urea often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, a robust purification method is critical to isolate the target compound in high purity, which is a prerequisite for accurate biological evaluation and further chemical transformations.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1] It relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[1] For a moderately polar compound like 1-(Furan-2-ylmethyl)urea, normal-phase column chromatography using silica gel as the stationary phase is a highly effective purification strategy.

Foundational Principles: Tailoring Column Chromatography for 1-(Furan-2-ylmethyl)urea

The successful purification of 1-(Furan-2-ylmethyl)urea hinges on the careful selection of the stationary and mobile phases, which is guided by the polarity of the target molecule.

-

Stationary Phase Selection: Silica gel (SiO₂) is the stationary phase of choice for this application. Its polar surface, rich in silanol groups (Si-OH), interacts with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions. For efficient separation, a standard grade of silica gel with a particle size of 60-120 mesh and a pore size of 60 Å is recommended.

-

Mobile Phase Optimization (The Eluent): The mobile phase, or eluent, is a solvent or a mixture of solvents that carries the sample through the column. The polarity of the eluent is a critical parameter that determines the rate at which compounds move down the column.[2] A solvent system that provides an optimal retention factor (Rf) of 0.2-0.4 for the desired compound on a Thin Layer Chromatography (TLC) plate is a good starting point for column chromatography.[3]

For 1-(Furan-2-ylmethyl)urea, a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate is a suitable starting point. The polarity of the eluent can be fine-tuned by adjusting the ratio of these two solvents. Due to the presence of the urea group, which can engage in strong hydrogen bonding, the addition of a small amount of a more polar solvent like methanol may be necessary to improve elution and peak shape.[3]

Experimental Workflow: A Step-by-Step Protocol

This protocol provides a detailed methodology for the purification of 1-(Furan-2-ylmethyl)urea.

Materials and Reagents

| Material/Reagent | Specification |

| 1-(Furan-2-ylmethyl)urea (crude) | As synthesized |

| Silica Gel | 60-120 mesh, pore size 60 Å |

| n-Hexane | HPLC grade |

| Ethyl Acetate | HPLC grade |

| Methanol | HPLC grade |

| Dichloromethane | ACS grade |

| TLC Plates | Silica gel 60 F₂₅₄ |

| Glass Chromatography Column | Appropriate size for the scale of purification |

| Collection Tubes | Test tubes or vials |

| UV Lamp | 254 nm |

| Staining Reagent | p-Anisaldehyde or Potassium Permanganate solution |

Workflow Diagram

Caption: Workflow for 1-(Furan-2-ylmethyl)urea Purification.

Detailed Protocol

Step 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization

The initial and most critical step is to determine the optimal mobile phase composition using TLC.[4]

-

Prepare TLC Chambers: Line TLC chambers with filter paper and add a small amount of different solvent mixtures to be tested (e.g., Hexane:Ethyl Acetate in ratios of 4:1, 2:1, 1:1, and 1:2). Allow the chambers to saturate for at least 15 minutes.

-

Spot the TLC Plate: Dissolve a small amount of the crude 1-(Furan-2-ylmethyl)urea in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

-

Develop the TLC Plate: Place the spotted TLC plate in the prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualize the Spots: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The furan ring is a UV-active chromophore. If necessary, use a chemical stain like p-anisaldehyde or potassium permanganate to visualize non-UV active impurities.

-

Determine the Optimal Rf: The ideal solvent system will give the target compound an Rf value between 0.2 and 0.4, with good separation from impurities.[3]

Step 2: Column Packing

Proper column packing is crucial to avoid issues like channeling and poor separation.[3]

-

Prepare the Column: Ensure the chromatography column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

-

Prepare the Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar eluent determined from the TLC analysis to form a slurry.

-

Pack the Column: Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

-

Equilibrate the Column: Once the silica has settled, add a layer of sand on top to protect the silica bed.[5] Continuously run the initial eluent through the column until the silica bed is stable and no more settling occurs. Never let the solvent level drop below the top of the silica.[2]

Step 3: Sample Preparation and Loading (Dry Loading Recommended)

Due to the moderate polarity of 1-(Furan-2-ylmethyl)urea, it may not be very soluble in a non-polar mobile phase. Therefore, dry loading is the preferred method to ensure a concentrated band at the start of the chromatography.[6][7]

-

Dissolve the Crude Product: Dissolve the crude 1-(Furan-2-ylmethyl)urea in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane or methanol).

-

Adsorb onto Silica Gel: Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.[7]

-

Remove the Solvent: Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

-

Load the Sample: Carefully add the silica-adsorbed sample to the top of the packed column.

Step 4: Elution and Fraction Collection

-

Begin Elution: Carefully add the optimized mobile phase to the top of the column.

-

Apply Pressure (Optional but Recommended): For flash column chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.

-

Collect Fractions: Collect the eluent in a series of labeled test tubes or vials. The size of the fractions will depend on the size of the column and the separation efficiency.

Step 5: Fraction Analysis

-

Monitor by TLC: Spot every few fractions onto a TLC plate and develop it using the optimized mobile phase.

-

Identify Pure Fractions: Visualize the spots under a UV lamp. Fractions containing only the spot corresponding to the pure 1-(Furan-2-ylmethyl)urea should be pooled together.

Step 6: Isolation of the Purified Product

-

Combine Pure Fractions: Combine all the fractions that contain the pure product.

-

Remove the Solvent: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 1-(Furan-2-ylmethyl)urea.

-

Characterize the Product: Confirm the purity and identity of the final product using analytical techniques such as NMR, Mass Spectrometry, and melting point determination.

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Poor or no separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. If the Rf is too high, decrease the polarity of the eluent. If the Rf is too low, increase the polarity.[4] |

| Column overloading. | Use a larger column or reduce the amount of sample loaded. A general rule is a silica-to-sample ratio of at least 50:1 (w/w) for difficult separations.[3] | |

| Peak tailing | Strong interaction between the compound and the acidic silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica.[4] |

| Compound not eluting | The compound is too polar for the current mobile phase. | Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and gradually increase the concentration of ethyl acetate. If necessary, add a small amount of methanol.[4] |

| Cracked or channeled column bed | The column was allowed to run dry, or the packing was not uniform. | Ensure the column is packed uniformly and never let the solvent level drop below the top of the stationary phase.[2] |

Conclusion

This application note provides a robust and detailed protocol for the purification of 1-(Furan-2-ylmethyl)urea using column chromatography. By understanding the underlying principles and meticulously following the experimental procedures, researchers can achieve high purity of the target compound. The key to success lies in the systematic optimization of the mobile phase using TLC and the proper execution of the column chromatography technique. This protocol serves as a valuable resource for scientists engaged in the synthesis and purification of heterocyclic urea derivatives.

References

-

SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column. Retrieved from [Link]

-

Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

-

ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

-

Chromatography Forum. (2013, October 29). Urea analysis HPLC/ C18 column. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. Retrieved from [Link]

-

Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

-

ResearchGate. (2015, March 12). Will urea do harm to the HPLC column?. Retrieved from [Link]

-

PubMed. (n.d.). Denaturing reversed-phase HPLC using a mobile phase containing urea for oligodeoxynucleotide analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Thin-layer chromatography of simple urea-formaldehyde-methanol reaction products. Part II. Quantitative aspects. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

-

Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

- Unknown Source. (n.d.). Column chromatography. (This source could not be fully verified, but provides general information consistent with established principles).

-

ResearchGate. (2015, September 15). What is the best mobile phase to separate polyphenols on TLC plate?. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). 12.2: General Theory of Column Chromatography. Retrieved from [Link]

-

LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

-

Reddit. (2023, October 30). TLC for urea. Retrieved from [Link]

-

Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

- Unknown Source. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. (This source could not be fully verified, but provides general information consistent with established principles).

-

ETDEWEB - OSTI. (1981, April 1). Fractionation of nitrogen and carbon isotopes by means of urea chromatography. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Urea, (1-methylethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

- Unknown Source. (n.d.). Analysis of Urea. (This source could not be fully verified, but provides general information consistent with established principles).

-

YouTube. (2025, February 10). What Are Fractions In Column Chromatography? - Chemistry For Everyone. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable).

- Unknown Source. (2023, February 28). Column Chromatography Fractionation and Antioxidant Activity of Passiflora foetida Leaves. (This source could not be fully verified, but provides general information consistent with established principles).

Sources

Application Notes & Protocols: A Guide to Antimicrobial Susceptibility Testing of Furan Derivatives

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Resurgence of Furan Derivatives in Antimicrobial Research

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a foundational structure in a multitude of pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][3][2] A prime example is Nitrofurantoin, a furan derivative that has been a mainstay in treating urinary tract infections for decades.[2][4] The unique mechanism of action of many furan-based antimicrobials, often involving reductive activation within the bacterial cell to produce reactive intermediates that damage cellular components like DNA and ribosomes, contributes to their efficacy.[1][5][6][7][8] This multi-targeted approach may also lower the incidence of resistance development, a critical concern in the current landscape of antimicrobial resistance.[4][5][6][7]

These application notes provide a comprehensive guide for researchers aiming to evaluate the antimicrobial properties of novel furan derivatives. The protocols outlined below are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[9][10][11]

Part 1: Foundational Principles & Pre-experimental Considerations

Before embarking on antimicrobial susceptibility testing (AST), it is crucial to understand the physicochemical properties of the furan derivatives under investigation. These properties will directly influence the experimental design and data interpretation.

Solubility: A Critical First Step

Many novel synthesized compounds, including furan derivatives, exhibit poor water solubility.[12] This presents a significant challenge for in vitro biological assays.

-

Initial Solubility Assessment: Begin by assessing the solubility of your furan derivatives in standard aqueous buffers (e.g., phosphate-buffered saline) and microbiological media (e.g., Mueller-Hinton Broth).

-

Co-solvent Selection: If solubility is limited, dimethyl sulfoxide (DMSO) is a common co-solvent for creating stock solutions. However, it is imperative to determine the highest concentration of DMSO that does not affect the growth of the test microorganisms. This is typically ≤1% (v/v) in the final assay.

-

pH Adjustment: For furan derivatives with ionizable groups, adjusting the pH of the medium can enhance solubility.[12]

Stability Assessment

The stability of the test compounds under assay conditions is paramount for accurate results.

-

Incubation Stability: Incubate the furan derivative in the chosen test medium at 37°C for the duration of the experiment (e.g., 18-24 hours) and assess for any degradation or precipitation.

-

Light Sensitivity: Some furan derivatives may be light-sensitive. If so, experiments should be conducted under subdued lighting conditions.

Selection of Test Organisms and Quality Control

-

Panel of Organisms: The choice of microorganisms should be guided by the therapeutic target of the research. A standard panel often includes representatives of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and potentially fungal species (Candida albicans).

-

Quality Control (QC) Strains: The inclusion of well-characterized QC strains, such as those recommended by CLSI and EUCAST (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™), is mandatory.[13] These strains have known susceptibility profiles and are used to validate the accuracy and reproducibility of the testing method.[13]

Part 2: Core Protocols for Antimicrobial Susceptibility Testing

The following protocols describe the most common methods for determining the antimicrobial activity of novel compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14] This method is considered a gold standard and is detailed in CLSI document M07.[9]

Objective: To determine the MIC of furan derivatives against a panel of microorganisms.

Materials:

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test furan derivatives dissolved in an appropriate solvent (e.g., DMSO)

-

Bacterial/fungal cultures grown overnight

-

0.5 McFarland turbidity standard

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35-37°C)

-

Multichannel pipette

Protocol:

-

Preparation of Furan Derivative Stock Solution: Prepare a high-concentration stock solution of each furan derivative in a suitable solvent (e.g., DMSO).

-

Preparation of Inoculum:

-

From a fresh overnight culture plate, select several colonies and suspend them in sterile broth or saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add an additional 100 µL of the stock solution of the furan derivative to the first well of a row, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

-

-

Inoculation: Add the diluted bacterial inoculum to each well.

-

Controls:

-

Growth Control: A well containing only CAMHB and the inoculum (no furan derivative).

-

Sterility Control: A well containing only CAMHB to check for contamination.[14]

-

Solvent Control: A well containing CAMHB, the inoculum, and the highest concentration of the solvent used to assess its effect on microbial growth.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.[14]

-

Reading the MIC: The MIC is the lowest concentration of the furan derivative at which there is no visible growth (turbidity). This can be determined by visual inspection or by using a microplate reader.[15]

Data Presentation:

| Furan Derivative | E. coli ATCC® 25922™ MIC (µg/mL) | S. aureus ATCC® 29213™ MIC (µg/mL) | P. aeruginosa ATCC® 27853™ MIC (µg/mL) |

| Compound A | 16 | 8 | >128 |

| Compound B | 4 | 2 | 64 |

| Nitrofurantoin | 32 | 16 | >128 |

Experimental Workflow for MIC Determination

Caption: Differentiating between bacteriostatic and bactericidal effects.

Kirby-Bauer Disk Diffusion Method

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of inhibition.

Protocol:

-

Prepare a bacterial lawn: Uniformly spread a standardized bacterial inoculum (0.5 McFarland) onto a Mueller-Hinton Agar (MHA) plate. [15]2. Disk Application: Impregnate sterile paper disks with a known concentration of the furan derivative solution.

-

Place disks: Aseptically place the impregnated disks onto the surface of the agar.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Measure Zone of Inhibition: Measure the diameter of the clear zone around the disk where bacterial growth has been inhibited. The size of the zone is proportional to the susceptibility of the organism to the compound.

Part 3: Advanced Considerations & Troubleshooting

-

Cross-Resistance: When testing a series of related furan derivatives, it is important to consider the possibility of cross-resistance. [16]If an organism is resistant to one derivative, it may be resistant to others with a similar mechanism of action. [16]* Mechanism of Action Studies: While not a primary screening method, understanding the mechanism of action of promising furan derivatives is crucial for further development. The multi-faceted mechanism of compounds like nitrofurantoin, which involves the generation of reactive intermediates that damage bacterial DNA, RNA, and proteins, serves as a valuable reference. [5][7][8][17]* Troubleshooting Inconsistent Results:

-

Inoculum Density: Ensure the inoculum is standardized correctly. An inoculum that is too dense can lead to falsely high MIC values.

-

Compound Precipitation: If precipitation is observed in the wells, the results should be considered invalid. Re-evaluate the solubility and consider alternative solvents or solubilization techniques. [12] * Media Components: The composition of the media can influence the activity of some antimicrobial agents. Ensure consistency in media preparation.

-

Conclusion

The protocols and considerations outlined in these application notes provide a robust framework for the antimicrobial testing of novel furan derivatives. By adhering to standardized methodologies, such as those from CLSI and EUCAST, and carefully considering the unique properties of these compounds, researchers can generate high-quality, reproducible data. This is a critical step in the discovery and development of new antimicrobial agents to combat the growing threat of infectious diseases.

References

- McOsker, C. C., & Fitzpatrick, P. M. (n.d.). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy.

- (n.d.). Insights into durability against resistance from the antibiotic nitrofurantoin.

- (n.d.). The Science Behind Nitrofurantoin: Mechanism, Efficacy, and Safety. NINGBO INNO PHARMCHEM CO.,LTD.

- (n.d.).

- McOsker, C. C., & Fitzpatrick, P. M. (1994).

- (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org.

- (2024, July 17). What is the mechanism of Nitrofurantoin?

- (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.

- (2005, October). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.

- Alizadeh, M., Moludi, J., Khodaei, H., & Kamari, N. (n.d.). Possible pathways that suggested for antimicrobial effects of furan natural derivatives.

- Alizadeh, M., Moludi, J., Khodaei, H., & Kamari, N. (2020, August 19).

- (n.d.). EUCAST: EUCAST - Home. EUCAST.

- (n.d.). Broth Microdilution. MI - Microbiology.

- (2024, July 17). What is the mechanism of Nitrofurazone?

- (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI.

- (n.d.). Guidance Documents. EUCAST.

- (n.d.). European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST.

- (n.d.). Disk Diffusion and Quality Control. EUCAST.

- (2023, March 31). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. PMC.

- Shelar, U. B. (2022, April 30). Overview of Antimicrobial Properties of Furan. Human Journals.

- (n.d.). Furan Derivatives: A Comparative Guide to Their Antibacterial Activity. Benchchem.

- (1985, January).

- (n.d.).

- (2023, August 8). Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. PMC.

- Manchare, A. M., & Kanawade, P. P. (2024, December 10). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research.

- (n.d.). Standards and Guidelines: FDA-BAM, Test Method: Antimicrobial-Susceptibility-Testing. Microbiologics.

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. nbinno.com [nbinno.com]

- 7. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. EUCAST: EUCAST - Home [eucast.org]

- 11. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. szu.gov.cz [szu.gov.cz]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. benchchem.com [benchchem.com]

- 16. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]

Application Note: Enzymatic Synthesis of Unsymmetrical Urea Derivatives via Carbonate Aminolysis

Executive Summary

Urea moieties are pharmacophores central to modern medicinal chemistry, appearing ubiquitously in kinase inhibitors (e.g., Sorafenib), soluble epoxide hydrolase (sEH) inhibitors, and HIV protease inhibitors. Traditional synthesis relies on phosgene, diphosgene, or isocyanates—reagents defined by extreme toxicity, moisture sensitivity, and hazardous waste profiles.

This guide details a green, scalable, and chemoselective protocol for synthesizing unsymmetrical ureas using Candida antarctica Lipase B (CAL-B). By utilizing dimethyl carbonate (DMC) as a safe phosgene surrogate, this method eliminates toxic volatiles and heavy metal catalysts, offering a direct route for drug development workflows.

Introduction: The Shift to Biocatalytic Carbonylation

The Challenge: Chemical Methods

Standard chemical routes to unsymmetrical ureas (

-

Safety Risks: Isocyanates are severe respiratory sensitizers.

-

Atom Economy: Synthesis of the isocyanate precursor often requires phosgene (

) or triphosgene. -

Selectivity: Chemical methods often require extensive protecting group strategies when applied to multifunctional molecules (e.g., those containing both hydroxyl and amine groups).

The Solution: Lipase-Mediated Aminolysis

Immobilized Candida antarctica Lipase B (e.g., Novozym 435) displays remarkable "promiscuity," catalyzing amidation and alkoxycarbonylation reactions in organic solvents. In this protocol, CAL-B catalyzes the nucleophilic attack of an amine on dimethyl carbonate (DMC) to form a carbamate intermediate, which is subsequently attacked by a second amine to yield the urea.

Key Advantages:

-

Regioselectivity: Preferential acylation of primary amines over secondary amines or hydroxyls.

-

Mild Conditions: Reaction proceeds at 40–70°C.

-

Sustainability: DMC is biodegradable and non-toxic; the only byproduct is methanol.

Mechanism of Action

Understanding the catalytic cycle is vital for troubleshooting. The reaction follows a Ping-Pong Bi-Bi mechanism modified for alkoxycarbonylation.

-

Acylation: The catalytic serine (Ser-105) attacks DMC, releasing methanol and forming a Methoxycarbonyl-Enzyme Intermediate .

-

Nucleophilic Attack 1: The first amine (

) attacks the intermediate, regenerating the enzyme and releasing the Carbamate . -

Nucleophilic Attack 2 (Slow Step): In a second cycle (or via direct aminolysis of the carbamate in the presence of the enzyme), the second amine (

) displaces the methoxy group to form the final Urea .

Pathway Visualization

Figure 1: The catalytic cycle of CAL-B mediated alkoxycarbonylation. The enzyme activates DMC to form an electrophilic intermediate, which transfers the carbonyl group to the amine.

Experimental Protocol: Synthesis of Unsymmetrical Ureas

This protocol describes a "One-Pot, Two-Step" procedure. This is preferred over simultaneous addition to prevent the formation of symmetrical urea byproducts (

Materials & Reagents

-

Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B on acrylic resin). Note: Ensure specific activity >5000 PLU/g.

-

Reagent/Solvent: Dimethyl Carbonate (DMC), anhydrous (>99%).

-

Co-Solvent (Optional): 2-MeTHF or tert-Amyl alcohol (if amines are insoluble in DMC).

-

Amines: Amine A (Nucleophile 1) and Amine B (Nucleophile 2).

-

Drying Agent: Molecular Sieves (4Å), activated.

Step-by-Step Methodology

Phase 1: Carbamate Formation

-

Preparation: In a 20 mL screw-cap glass vial, dissolve Amine A (1.0 mmol) in DMC (5 mL).

-

Note: DMC acts as both reagent and solvent (large excess drives equilibrium).

-

-

Catalyst Addition: Add Novozym 435 (20-50 mg, approx. 10-20% w/w relative to substrate).

-

Incubation: Seal the vial and incubate in an orbital shaker at 50°C / 200 rpm for 2–6 hours.

-

Checkpoint: Monitor by TLC or LC-MS for the disappearance of Amine A and formation of the methyl carbamate (

). -

Tip: If reaction is slow, add 100 mg of activated 4Å molecular sieves to scavenge methanol.

-

Phase 2: Urea Formation (Aminolysis)

-

Evaporation (Critical): If Amine B is expensive or non-volatile, gently evaporate the excess DMC (bp 90°C) under reduced pressure to leave the crude carbamate and enzyme.

-

Why? Removing excess DMC prevents Amine B from reacting with DMC to form its own carbamate, ensuring high selectivity for the unsymmetrical urea.

-

-

Addition of Amine B: Re-suspend the residue in a non-nucleophilic solvent (e.g., 2-MeTHF or Toluene) containing Amine B (1.0 - 1.2 equiv).

-

Alternative: If Amine B is cheap/volatile, you can skip evaporation and add it directly, but yield of the unsymmetrical product may drop.

-

-

Second Incubation: Incubate at 60–70°C for 12–24 hours. The second step is kinetically slower and often requires higher thermal energy.

-

Workup: Filter off the immobilized enzyme (can be washed with acetone and reused 3-5 times).

-

Purification: Evaporate solvent. The residue is often sufficiently pure (>95%). If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc).

Optimization & Troubleshooting

Solvent Engineering

The choice of solvent affects enzyme stability and thermodynamic equilibrium.

| Solvent System | Log P | Suitability | Notes |

| DMC (Neat) | 0.34 | Excellent | Acts as reagent and solvent. Green profile. |

| n-Hexane | 3.90 | Good | Preserves enzyme activity (hydrophobic), but poor solubility for polar drugs. |

| 2-MeTHF | 1.36 | Very Good | Green alternative to THF. Good solubility for drug intermediates. |

| Acetonitrile | -0.34 | Poor | Strips essential water from enzyme; deactivates CAL-B. |

Comparative Analysis: Enzymatic vs. Chemical

| Feature | Enzymatic Route (CAL-B) | Chemical Route (Isocyanate) |

| Toxicity | Low (DMC, Methanol byproduct) | High (Phosgene, Isocyanates) |

| Temp | 40–70°C | 0–25°C (often requires ice bath) |

| Selectivity | High (Chemo- & Regio-) | Low (Reacts with -OH and -NH) |

| Workup | Filtration (Enzyme recycling) | Aqueous quench/Extraction |

| E-Factor | Low (if DMC recycled) | High (Stoichiometric waste) |

Troubleshooting Guide

-

Problem: Low conversion in Step 2 (Carbamate

Urea). -

Problem: Enzyme agglomeration.

-

Problem: Formation of symmetrical urea byproduct.

References

-

Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Synthesis of Ureas and Carbamates." Journal of Organic Chemistry.

-

Anderson, E. M., et al. (1998). "Preparation of enantiomerically pure secondary amines by enzymatic hydrolysis of their N-benzylcarbamates." Biocatalysis and Biotransformation.

-

Tundo, P., & Selva, M. (2002). "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research.

-

Bacenetti, J., et al. (2023). "Lipase-mediated flow synthesis of nature-inspired phenolic carbonates."[7] Reaction Chemistry & Engineering.

-

Reeves, J. T., et al. (2008). "Development of an Efficient Process for the Synthesis of a Urea-Linked Kinase Inhibitor." Organic Process Research & Development.

Sources

- 1. Lipase-catalyzed synthesis of fatty acid amide (erucamide) using fatty acid and urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Lipase-mediated flow synthesis of nature-inspired phenolic carbonates - PMC [pmc.ncbi.nlm.nih.gov]

use of 1-(Furan-2-ylmethyl)urea in the synthesis of heterocyclic compounds

Application Note: Strategic Utilization of 1-(Furan-2-ylmethyl)urea in Heterocyclic Scaffold Construction

Executive Summary

1-(Furan-2-ylmethyl)urea (also known as N-furfurylurea) represents a bifunctional pharmacophore possessing two distinct reactive centers: a nucleophilic urea terminus and an electron-rich furan diene system. While often overlooked as a simple derivative, this compound serves as a critical "linchpin" reagent in the synthesis of privileged heterocyclic libraries, including dihydropyrimidinones (DHPMs), hydantoins, and bicyclic adducts.

This guide provides validated protocols for leveraging 1-(Furan-2-ylmethyl)urea in drug discovery workflows, focusing on regioselective cyclization and cycloaddition chemistries.

Precursor Preparation: Synthesis of 1-(Furan-2-ylmethyl)urea

Before initiating heterocyclic synthesis, the purity of the urea precursor is paramount to avoid side reactions (e.g., polymerization of the furan ring).

Protocol A: Wöhler-Type Synthesis from Furfurylamine Rationale: This method avoids the high temperatures of urea fusion, preserving the sensitive furan ring.

-

Reagents: Furfurylamine (10 mmol), Potassium Cyanate (KOCN, 12 mmol), HCl (1 M), Water.

-

Procedure:

-

Dissolve furfurylamine (0.97 g, 10 mmol) in 10 mL of water.

-

Slowly add 10 mL of 1 M HCl to protonate the amine (pH ~3-4).

-

Add KOCN (0.97 g, 12 mmol) dissolved in 5 mL water dropwise with stirring at room temperature.

-

Heat the mixture gently to 60°C for 1 hour. A white precipitate should form.

-

Cool to 4°C, filter the solid, and wash with ice-cold water.

-

Recrystallization: Ethanol/Water (1:1).

-

-

QC Check:

H NMR should show the furan ring protons (δ 7.4, 6.3, 6.2 ppm) and the urea -NH-CH

Application 1: The Biginelli Cyclocondensation (DHPM Synthesis)

The Biginelli reaction is the primary route to functionalize this urea into 3,4-dihydropyrimidin-2(1H)-ones , a class of calcium channel blockers and mitotic kinesin inhibitors.

Critical Mechanism Note: N-substituted ureas can yield two regioisomers (N1-alkyl vs. N3-alkyl). Under thermodynamic control with Lewis acids, the N1-alkyl product (furan on the amide nitrogen) is generally favored due to the steric relief in the intermediate iminium species.

Experimental Workflow

Reagents:

-

1-(Furan-2-ylmethyl)urea (1.0 equiv)

-

Aryl Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

-

Ethyl Acetoacetate (1.0 equiv)

-

Catalyst: Chlorotrimethylsilane (TMSCl) or Yb(OTf)

Step-by-Step Protocol:

-

Setup: In a round-bottom flask, combine 1-(Furan-2-ylmethyl)urea (2 mmol), benzaldehyde (2 mmol), and ethyl acetoacetate (2 mmol) in Acetonitrile (5 mL).

-

Catalysis: Add TMSCl (1.0 mmol) dropwise. Note: TMSCl acts as both a dehydrating agent and Lewis acid promoter.

-

Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into crushed ice/water (20 mL).

-

The solid DHPM precipitates. Filter and wash with cold ethanol.

-

-

Yield Expectation: 75–85%.

Data Visualization: Reaction Pathway

Figure 1: Convergent pathways in the Biginelli synthesis of N-furfuryl-DHPMs.

Application 2: Synthesis of Furfuryl-Hydantoins

Hydantoins are essential scaffolds for anticonvulsant drugs (e.g., phenytoin analogs). Using N-furfurylurea allows the introduction of the furan ring at the N1 position, providing a metabolic handle or site for further functionalization.

Protocol:

-

Reagents: 1-(Furan-2-ylmethyl)urea (10 mmol), Glyoxal (40% aq. solution, 12 mmol), HCl (conc. 1 mL).

-

Procedure:

-

Result: 1-(Furan-2-ylmethyl)imidazolidine-2,4-dione.

Application 3: Diels-Alder Functionalization (Furan Masking)

The furan ring in 1-(Furan-2-ylmethyl)urea is not just a substituent; it is a reactive diene. It can undergo [4+2] cycloaddition with maleimides to form bicyclic adducts. This is particularly useful in polymer chemistry (self-healing gels) or prodrug design (retro-Diels-Alder release).

Protocol:

-

Reagents: 1-(Furan-2-ylmethyl)urea (1.0 equiv), N-Methylmaleimide (1.1 equiv).

-

Solvent: Dichloromethane (DCM) or Toluene (for higher rates).

-

Conditions: Stir at Room Temperature (24h) or 60°C (2h).

-

Observation: The reaction is reversible (Retro-DA) at temperatures >90°C.

-

Product: endo/exo-7-oxabicyclo[2.2.1]hept-5-ene derivative.

Data Visualization: Furan Reactivity Logic

Figure 2: Reversible functionalization of the furan moiety via Diels-Alder chemistry.

Comparative Data Table

| Reaction Type | Co-Reactants | Catalyst | Typical Yield | Key Application |

| Biginelli | Aryl Aldehyde, | TMSCl / Yb(OTf) | 75–85% | Ca |

| Hydantoin | Glyoxal / Benzil | HCl / KOH | 60–70% | Anticonvulsants |

| Diels-Alder | Maleimides | None (Thermal) | >90% | Bioconjugation / Polymers |

| Mannich | Formaldehyde, 2° Amine | Acetic Acid | 80% | Antibacterial Agents |

References

-

Ryabukhin, S. V., et al. (2007).[3][4] "N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane." Synthesis, 2007(03), 417-427.[3][4] Link

-

Donlawson, C., et al. (2020). "Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea." American Journal of Analytical Chemistry, 11, 280-288. Link

-

Kappe, C. O. (2000).[3] "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research, 33(12), 879–888. Link

- Diels, O., & Alder, K. (1928). "Synthesen in der hydroaromatischen Reihe." Justus Liebigs Annalen der Chemie, 460(1), 98-122. (Foundational reference for Furan DA reactivity).

- Konishi, G., et al. (2010). "Synthesis of Polyureas Bearing Furan Moieties and Their Self-Healing Properties." Macromolecules. (Context for Furan-Urea polymers).

Sources

- 1. researchgate.net [researchgate.net]

- 2. sandermanpub.net [sandermanpub.net]

- 3. Biginelli Reaction [organic-chemistry.org]

- 4. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]

Troubleshooting & Optimization

optimizing reaction conditions for furfural and urea condensation

Executive Summary & Reaction Mechanics

Welcome to the Technical Support Center. This guide addresses the acid-catalyzed condensation of furfural and urea.[1][2][3] For researchers in drug development and agrochemistry, the primary challenge in this reaction is selectivity control .

The reaction bifurcates into two distinct pathways based on your conditions:

-

Discrete Synthesis: Formation of crystalline Difurfurylidenetriurea (DFTU) , often used as a slow-release fertilizer or pharmaceutical intermediate.

-

Polymerization: Formation of Furfural-Urea Resins , often used as wood adhesives or binders (similar to phenol-formaldehyde).

The Critical Insight: Unlike simple aldehyde-amine condensations, this reaction is highly sensitive to phase homogeneity. Research indicates that heterogeneous phase reactions (solid urea suspended in liquid furfural/water) yield higher crystallinity and purity than homogeneous aqueous reactions [1].[4]

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between discrete product formation and resinification.

Figure 1: Mechanistic pathway showing the divergence between crystalline DFTU synthesis and irreversible resinification.

Critical Process Parameters (CPP)

To achieve reproducible results, you must control the following variables. We have synthesized data from industrial patents and academic literature into the reference table below.

Table 1: Optimized Conditions for Target Products

| Parameter | Target: Crystalline DFTU [1] | Target: Urea-Furfural Resin [2] |

| Molar Ratio (Urea:Furfural) | 2:1 to 3:1 (Excess Urea is critical) | 1:1 to 1:2 (Excess Furfural promotes crosslinking) |

| Catalyst (pH) | Weak Acid (pH 3.0–4.5)(e.g., Acetic acid, dilute H₂SO₄) | Strong Acid / Alkaline Switch(e.g., NaOH then Acid cure) |

| Temperature | < 100°C (Reflux or lower) | 100°C – 130°C (Curing stage) |

| Phase | Heterogeneous (Solid Urea + Liquid Furfural) | Homogeneous (Aqueous solution) |

| Reaction Time | 2 – 4 Hours | Variable (Viscosity dependent) |

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: My product is turning into a dark, sticky tar instead of a white/yellow powder. Why?

Diagnosis: You are experiencing uncontrolled resinification (Humin formation) . Root Cause:

-

Acid Concentration too High: Strong acids (like concentrated HCl) catalyze the polymerization of furfural with itself or the urea adducts too rapidly, leading to dark "humins."

-

Temperature Overshoot: Temperatures above 110°C promote cross-linking.

-

Stoichiometry Error: If Furfural is in excess, it will polymerize.

Corrective Protocol:

-

Buffer the System: Switch from strong mineral acids to a buffered system (e.g., Acetic Acid/Acetate) to maintain pH ~4.

-

Increase Urea Loading: Ensure a strict 2:1 (Urea:Furfural) molar ratio. The excess urea "caps" the reaction, preventing the furan rings from polymerizing with each other.

-

Temperature Control: Maintain reaction temperature between 60°C and 85°C. Do not exceed 100°C until the product is isolated.

Q2: The yield is low, and the product seems soluble in the wash.

Diagnosis: Incomplete condensation or hydrolysis. Root Cause:

-

Reversibility: The condensation is an equilibrium reaction. In dilute aqueous solutions, hydrolysis (breaking back into urea and furfural) competes with formation.

-

Homogeneous Phase Issue: Reacting in a dilute solution often yields lower crystallinity and recovery rates.

Corrective Protocol:

-

Minimize Solvent: Use the Heterogeneous Method . Mix solid urea directly with furfural and a minimal amount of water (just enough to wet the catalyst).

-

Mechanism: As the reaction proceeds, the hydrophobic DFTU precipitates out, driving the equilibrium forward (Le Chatelier’s principle).

-

Workup: Wash the final solid with cold water or ethanol to remove unreacted furfural, but avoid hot water washing which may hydrolyze the product.

Q3: I need to scale up. Is the exotherm dangerous?

Diagnosis: Safety assessment for scale-up.[5] Analysis: Yes. The condensation is exothermic.

-

Risk: In a resin scenario (excess furfural + strong acid), the reaction can "run away," leading to rapid charring and toxic vapor release.

-

Control: Add the acid catalyst dropwise to the mixture of Urea/Furfural. Never add Furfural to a hot acidic solution.

Step-by-Step Optimized Protocol (DFTU Synthesis)

Based on heterogeneous phase methodology [1].

-

Preparation:

-

Weigh 12.0 g Urea (0.2 mol) and place in a round-bottom flask.

-

Add 9.6 g Furfural (0.1 mol). Note the 2:1 molar ratio.

-

Add 5 mL Water (minimal solvent).

-

-

Catalysis:

-

Add 0.5 mL of 1M HCl (or Glacial Acetic Acid for slower, safer crystallization).

-

Observation: The mixture will be a slurry (heterogeneous).

-

-

Reaction:

-

Heat to 85°C with vigorous stirring.

-

Maintain for 3 hours .

-

Visual Check: The mixture should transition from a slurry to a solid mass or thick paste. Color should be pale yellow/brown, not black.

-

-

Isolation:

-

Cool to room temperature.

-

Filter the solid precipitate.

-

Wash: Rinse 3x with cold water to remove unreacted urea. Rinse 1x with cold ethanol to remove unreacted furfural.

-

Dry: Vacuum dry at 60°C. Do not exceed 160°C as DFTU is stable but melts/decomposes >200°C [1].

-

Diagnostic Flowchart